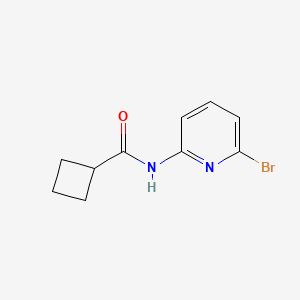

N-(6-bromopyridin-2-yl)cyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-(6-bromopyridin-2-yl)cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-8-5-2-6-9(12-8)13-10(14)7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCUNZAYENPIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Starting materials: 6-bromopyridin-2-amine or its derivatives, cyclobutanecarboxylic acid.

- Activation: The carboxylic acid is activated using coupling reagents such as HATU, EDCI, or DCC in the presence of a base like DIPEA or triethylamine.

- Coupling: The activated acid reacts with the amino group of the pyridine derivative to form the amide linkage.

Example:

- In a recent study, compound synthesis involved activating cyclobutanecarboxylic acid with HATU, followed by coupling with 6-bromopyridin-2-amine, yielding the target amide efficiently under mild conditions.

Data:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Activation | HATU, DIPEA | Room temperature, 1 hour | - | Efficient activation of carboxylic acid |

| Coupling | Pyridine amine, activated acid | Room temperature, 12 hours | ~70-85% | High yield, minimal side reactions |

Multi-step Synthesis Starting from 2-Amino-6-bromopyridine

This approach involves functional group transformations on 2-amino-6-bromopyridine, followed by amide formation.

Procedure:

Research Findings:

- A study detailed the synthesis of related pyridine derivatives, where the amino group was first converted into a suitable intermediate (e.g., acyl chloride or ester), then coupled with cyclobutanecarboxylic acid derivatives.

Data:

| Intermediate | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 2-Amino-6-bromopyridine | Thionyl chloride or oxalyl chloride | Reflux | - | Conversion to acyl chloride for subsequent reactions |

| Amide formation | Cyclobutanecarboxylic acid, coupling reagent | Room temperature, overnight | 65-80% | Effective for diverse derivatives |

Cross-Coupling Strategies for Structural Diversification

This involves the use of palladium-catalyzed cross-coupling reactions, particularly Suzuki–Miyaura coupling, to introduce various substituents onto the pyridine ring or the cyclobutane moiety.

Procedure:

Research Data:

- A recent patent described the synthesis of pyridine derivatives via Suzuki coupling, achieving high yields (~75-85%) and enabling structural diversification.

Data:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cross-coupling | Boronic ester, bromopyridine | Reflux, inert atmosphere | 75-85% | Versatile for substituent variation |

Preparation of Precursors and Functionalization

The synthesis often begins with commercially available 2-amino-6-bromopyridine, which is then functionalized via:

- Sulfonylation : To introduce sulfonyl groups.

- Acylation : To generate acyl derivatives.

- Borylation: Using Miyaura borylation to produce boronic esters for subsequent coupling.

Data:

- Borylation reactions catalyzed by Pd(dppf)Cl₂ provide high yields (~80%) of boronic esters, essential for Suzuki coupling.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Amide Coupling | Cyclobutanecarboxylic acid, pyridine amine | Room temp, HATU/EDCI | Straightforward, high yield | Requires pure starting materials |

| Multi-step Functionalization | 2-Amino-6-bromopyridine derivatives | Reflux, inert atmosphere | Versatile, allows modifications | Longer synthesis time |

| Suzuki–Miyaura Cross-Coupling | Boronic esters, bromopyridine | Reflux, inert atmosphere | Structural diversity | Requires pre-formed boronic esters |

| Borylation | Bis(pinacolato)diboron, Pd catalyst | Reflux | Efficient for subsequent coupling | Additional steps needed |

Chemical Reactions Analysis

Types of Reactions

N-(6-bromopyridin-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Neuroprotective Properties

Research indicates that compounds similar to N-(6-bromopyridin-2-yl)cyclobutanecarboxamide exhibit neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). These compounds are often designed to inhibit specific kinases involved in neurodegenerative processes. For instance, GSK-3β inhibitors have shown promise in reducing tau hyperphosphorylation, a hallmark of AD pathology .

Inhibition of Kinases

This compound may function as an inhibitor of cyclin-dependent kinases (CDKs) and other related kinases. CDK inhibitors are being investigated for their roles in cancer treatment, as they can halt the proliferation of cancer cells by interfering with the cell cycle . The ability to selectively inhibit these kinases could lead to novel cancer therapies.

Dual Inhibition

The compound is part of a class that acts as dual inhibitors of phosphodiesterases (PDEs) and histone deacetylases (HDACs). This dual action can enhance cognitive functions and potentially provide therapeutic benefits in treating cognitive deficits associated with various neurological disorders .

Modulation of Inflammatory Responses

In addition to its neuroprotective properties, this compound may modulate inflammatory responses within the central nervous system. By inhibiting specific pathways involved in inflammation, these compounds can reduce neuroinflammation, which is often exacerbated in neurodegenerative conditions .

Case Study: Alzheimer's Disease

A study highlighted a compound structurally related to this compound that demonstrated significant inhibition of GSK-3β activity, leading to reduced tau phosphorylation in cellular models. This compound also showed anti-inflammatory properties by decreasing nitric oxide production and pro-inflammatory cytokines in microglial cells .

Case Study: Cancer Research

Another investigation focused on the potential of cyclobutane derivatives as CDK inhibitors. The study reported that these compounds could effectively inhibit CDK9, suggesting their utility in treating various cancers by inducing cell cycle arrest and apoptosis in malignant cells .

Mechanism of Action

The mechanism of action of N-(6-bromopyridin-2-yl)cyclobutanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved would require further experimental studies to elucidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

N-(6-Bromopyridin-2-yl)cyclobutanecarboxamide vs. rac-N-{6-[Bromo(hydroxy)methyl]-2-pyridyl}pivalamide

The compound rac-N-{6-[Bromo(hydroxy)methyl]-2-pyridyl}pivalamide (reported in Acta Crystallographica Section E) shares a brominated pyridinyl core but differs in substituents. Key distinctions include:

- Bromine Position and Functional Groups: The target compound has a bromine atom directly at the 6-position of the pyridine ring, whereas the analog features a bromo(hydroxy)methyl group at the same position.

- Synthetic Pathways : The analog was synthesized as an unexpected by-product during attempts to brominate N-(6-methylpyridin-2-yl)pivalamide using N-bromosuccinimide (NBS) and AIBN. This highlights the sensitivity of pyridine bromination reactions to steric and electronic factors, which can lead to divergent products .

This compound vs. 2-Cyano-N-(pyridin-2-ylmethyl)acetamide

The compound 2-cyano-N-(pyridin-2-ylmethyl)acetamide (CymitQuimica) replaces the bromopyridinyl group with a pyridin-2-ylmethyl moiety and introduces a cyano (-CN) group. Key differences include:

Amide Group Comparisons

| Compound | Amide Group | Molecular Weight (g/mol) | Key Attributes |

|---|---|---|---|

| This compound | Cyclobutanecarboxamide | 255.11 | High ring strain, compact structure |

| rac-N-{6-[Bromo(hydroxy)methyl]-2-pyridyl}pivalamide | Pivalamide (tert-butyl) | ~300 (estimated) | Bulky, steric hindrance |

| 2-Cyano-N-(pyridin-2-ylmethyl)acetamide | Acetamide | ~175 (estimated) | Linear, minimal steric effects |

Biological Activity

N-(6-bromopyridin-2-yl)cyclobutanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various diseases. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic potential.

Structural Characteristics

The compound exhibits a unique structure that contributes to its biological properties. Key structural features include:

| Feature | Description |

|---|---|

| Molecular Formula | C₁₂H₁₂BrN₂O |

| Molecular Weight | 284.14 g/mol |

| Key Functional Groups | Cyclobutane, Carboxamide, Bromopyridine |

The presence of the bromine atom at the 6-position of the pyridine ring is significant for its reactivity and binding affinity to biological targets, enhancing its potential as a therapeutic agent .

This compound's mechanism of action involves interaction with specific molecular targets, particularly enzymes and receptors. Research indicates that it may act as an inhibitor for glycogen synthase kinase 3 beta (GSK-3β) and IκB kinase beta (IKK-β), both of which are critical in inflammatory pathways and neurodegenerative diseases .

The brominated pyridine ring likely enhances the compound's binding affinity, allowing it to modulate the activity of these enzymes effectively. For instance, studies have shown that compounds with similar structures can inhibit GSK-3β with IC50 values ranging from 8 nM to over 1000 nM depending on structural variations .

Inhibitory Effects

- GSK-3β Inhibition : this compound has been reported to inhibit GSK-3β, which plays a crucial role in various cellular processes including inflammation and neurodegeneration. The compound's inhibitory potency is comparable to other known inhibitors, suggesting its potential utility in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

- Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory effects by suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines in cell models induced by lipopolysaccharides. This suggests a potential application in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(6-chloropyridin-2-yl)cyclobutanecarboxamide | Chlorine instead of bromine | Different activity profile, potentially less potent |

| N-(5-bromopyridin-2-yl)cyclobutanecarboxamide | Bromine at a different position | Variability in binding affinity |

| N-(pyridin-2-yl)cyclobutanecarboxamide | Lacks halogen substitution | Reduced reactivity and biological activity |

These comparisons highlight how the specific positioning and type of halogen substitution can significantly influence the compound's biological activity and selectivity towards targets .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from tau hyperphosphorylation induced by okadaic acid, indicating its potential role in neuroprotection .

- Therapeutic Applications : The compound is being investigated for its potential use in treating mood disorders such as depression and anxiety due to its interaction with neurotransmitter systems mediated by GSK-3β inhibition .

Q & A

Q. What are the standard synthetic routes for N-(6-bromopyridin-2-yl)cyclobutanecarboxamide?

The synthesis typically involves:

- Cyclobutanecarboxylic acid activation via acyl chloride formation (e.g., using thionyl chloride) followed by coupling with 6-bromopyridin-2-amine under anhydrous conditions.

- Bromination optimization : Direct bromination at the pyridine 6-position requires regioselective control, often achieved using N-bromosuccinimide (NBS) with a directing group (e.g., amide) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield high-purity products. Yields range from 50–70%, comparable to analogous hydrazide-carbothioamide syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : Confirm regiochemistry via pyridine ring proton shifts (e.g., H3 at δ 8.2–8.4 ppm, H5 at δ 7.5–7.7 ppm) and cyclobutane carboxamide carbonyl signals (δ ~170 ppm) .

- LC-MS : Molecular ion peaks ([M+H]+) at m/z 283–285 (Br isotope pattern) validate molecular weight .

- X-ray crystallography : Resolves bond angles (e.g., cyclobutane ring strain at ~88°–92°) and intermolecular hydrogen bonds (N–H⋯O/N) critical for packing analysis .

Advanced Research Questions

Q. How can regioselectivity challenges during pyridine bromination be addressed?

Regioselectivity at the 6-position is influenced by:

- Directing groups : The carboxamide group at the pyridine 2-position directs electrophilic bromination to the 6-position via resonance stabilization .

- Reaction conditions : Use of NBS in DMF at 0–25°C minimizes di-bromination. Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) ensures reaction progress .

- Crystallographic validation : Single-crystal X-ray structures (e.g., triclinic P1 space group, a = 4.483 Å, b = 12.151 Å) confirm bromine placement .

Q. What role does cyclobutane ring strain play in the compound’s reactivity?

The cyclobutane ring’s 90° bond angles create:

- Conformational rigidity : Limits rotational freedom, enhancing stereochemical stability in catalytic applications (e.g., ligand-metal complexes) .

- Reactivity modulation : Strain increases susceptibility to ring-opening reactions under acidic/basic conditions. Kinetic studies (e.g., Arrhenius plots in THF/H2O) quantify activation barriers .

- Computational insights : DFT calculations (B3LYP/6-31G*) reveal increased electron density at the carboxamide carbonyl, affecting hydrogen-bonding interactions .

Q. How do intermolecular interactions influence crystallization?

Crystal packing is governed by:

- Hydrogen-bonding networks : Bifurcated N–H⋯O interactions form sheets along the (100) plane, as seen in triclinic structures (Z = 2, V = 1000.3 ų) .

- Halogen bonding : Bromine atoms participate in weak C–Br⋯π interactions (3.5–3.7 Å), stabilizing layered architectures .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) yield needle-like crystals suitable for diffraction (Mo Kα radiation, λ = 0.71075 Å) .

Methodological Tables

Table 1: Key Synthetic Parameters

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 25°C, 12 h | 65% | |

| Amide Coupling | SOCl2, pyridine, reflux, 4 h | 58% | |

| Crystallization | Ethanol/H2O (3:1), slow evaporation | 70% |

Table 2: Spectroscopic Benchmarks

| Technique | Key Data | Reference |

|---|---|---|

| 1H NMR (DMSO) | δ 8.35 (d, J=7.8 Hz, H3), δ 2.95 (m, cyclobutane) | |

| X-ray | Space group P1, R factor = 0.051 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.